1-(Benzyloxy)hept-2-yn-4-ol

Catalog No.
S14833627
CAS No.
130942-02-8
M.F
C14H18O2
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzyloxy)hept-2-yn-4-ol

CAS Number

130942-02-8

Product Name

1-(Benzyloxy)hept-2-yn-4-ol

IUPAC Name

1-phenylmethoxyhept-2-yn-4-ol

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C14H18O2/c1-2-7-14(15)10-6-11-16-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,2,7,11-12H2,1H3

InChI Key

AGHVCYVFRKPETR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#CCOCC1=CC=CC=C1)O

1-(Benzyloxy)hept-2-yn-4-ol is an organic compound characterized by a heptynyl chain with a hydroxyl group and a benzyloxy substituent. Its chemical formula is C12H14O2C_{12}H_{14}O_2, and it features a triple bond between the second and third carbon atoms of the heptane chain. The presence of a hydroxyl group at the fourth position and a benzyloxy group at the first position contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

, including:

  • Nucleophilic Substitution: The benzyloxy group can be replaced by stronger nucleophiles under basic conditions.
  • Alkyne Reactions: The terminal alkyne can undergo reactions such as hydrohalogenation, hydration, and coupling reactions with organometallic reagents.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

These reactions make 1-(Benzyloxy)hept-2-yn-4-ol a versatile intermediate in organic synthesis.

Research indicates that compounds similar to 1-(Benzyloxy)hept-2-yn-4-ol exhibit significant biological activities. For instance, derivatives of alkynols have been evaluated for their potential as inhibitors of enzymes like lipoxygenase, which plays a role in inflammatory processes . Such compounds may also demonstrate antimicrobial properties or serve as precursors for pharmaceuticals targeting various biological pathways.

1-(Benzyloxy)hept-2-yn-4-ol can be synthesized through several methods:

  • Sonogashira Coupling: This method involves the coupling of a benzyloxy-substituted halide with an alkyne in the presence of a palladium catalyst and a base.
  • Hydroboration-Oxidation: Starting from an appropriate alkyne, hydroboration followed by oxidation can yield alcohols with desired functional groups.
  • Grignard Reactions: Using Grignard reagents derived from benzyloxy compounds can facilitate the formation of alcohols through nucleophilic addition to carbonyls.

These synthetic routes allow for the introduction of functional groups while maintaining the integrity of the heptyne structure.

1-(Benzyloxy)hept-2-yn-4-ol finds applications in:

  • Organic Synthesis: As an intermediate for synthesizing more complex molecules.
  • Pharmaceutical Development: Due to its potential biological activities, it may be explored for developing new therapeutic agents targeting inflammatory diseases or other conditions.
  • Material Science: Its unique structural features may lend themselves to applications in polymer chemistry or as building blocks in materials science.

Interaction studies involving 1-(Benzyloxy)hept-2-yn-4-ol typically focus on its binding affinity to biological targets. For instance, studies have indicated that similar compounds can inhibit lipoxygenase enzymes, suggesting potential anti-inflammatory properties . Additionally, interactions with various receptors or enzymes could provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1-(Benzyloxy)hept-2-yn-4-ol. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
4-(Benzyloxy)-1-phenylbut-2-ynePhenyl group instead of heptylKnown for lipoxygenase inhibition
1-(4-Methoxybenzyloxy)-hept-4-yneMethoxy substituent on benzenePotentially enhanced solubility and reactivity
3-(Benzyloxy)-propynyl alcoholShorter carbon chainDifferent reactivity patterns due to chain length

The uniqueness of 1-(Benzyloxy)hept-2-yn-4-ol lies in its specific combination of functional groups and carbon chain length, which may impart distinct reactivity and biological activity compared to these similar compounds.

Early Developments in Alkynol Synthesis

The exploration of alkynols—organic compounds featuring both alkyne and alcohol functional groups—began in the mid-20th century with the discovery of their inherent reactivity in cycloaddition and coupling reactions. Early synthetic routes relied on stoichiometric metal reagents, which limited scalability and functional group compatibility. For instance, the use of copper(I) acetylides in the 1960s enabled the formation of carbon-carbon bonds but suffered from poor regioselectivity. The introduction of transition-metal catalysts, particularly palladium complexes in the 1980s, revolutionized alkynol synthesis by enabling milder reaction conditions and broader substrate scope.

A pivotal advancement came with the adaptation of the Sonogashira coupling for alkynol synthesis, which allowed the direct incorporation of terminal alkynes into alcohol-bearing substrates. This method proved instrumental in constructing compounds like 1-(benzyloxy)hept-2-yn-4-ol, where the benzyloxy group acts as a protective moiety while the alkyne enables further functionalization. Comparative studies of alkynol derivatives revealed that the positioning of the hydroxyl group relative to the triple bond significantly influences both physicochemical properties and biological activity.

Structural Innovations and Biological Relevance

The structural diversification of alkynols accelerated in the 2000s with the integration of computational modeling and high-throughput screening. Researchers identified that alkynols with aryl ether substituents, such as the benzyloxy group in 1-(benzyloxy)hept-2-yn-4-ol, exhibit enhanced metabolic stability compared to their alkyl ether counterparts. This discovery aligned with broader trends in medicinal chemistry, where aromatic protecting groups were increasingly employed to modulate solubility and bioavailability.

Key milestones include the development of alkynol-based inhibitors for lipoxygenase enzymes, which play critical roles in inflammatory pathways. Derivatives featuring a benzyloxy group at the first carbon position demonstrated superior binding affinity to the enzyme’s active site compared to unsubstituted analogs. For example, 4-(benzyloxy)-1-phenylbut-2-yne achieved 50% inhibition of 5-lipoxygenase at micromolar concentrations, underscoring the pharmacophoric importance of the benzyloxy moiety. These findings catalyzed further investigations into structure-activity relationships (SAR) within the alkynol family.

Nucleophilic substitution of propargyl alcohols represents a fundamental approach for the synthesis of 1-(benzyloxy)hept-2-yn-4-ol derivatives [1]. The direct nucleophilic substitution of propargyl alcohols generally requires preactivation of the alcohols because the hydroxyl group is not an effective leaving group [1]. Hydroxyl groups are typically transformed into better leaving groups, such as carbonates, phosphates, and halides, though these processes inevitably produce stoichiometric amounts of salt waste [1].

Gallium Triflate-Catalyzed Nucleophilic Substitution

Recent advances in gallium triflate catalysis have demonstrated exceptional efficiency for nucleophilic substitution of propargyl alcohols [1]. The gallium(III) triflate-catalyzed system operates under mild conditions, requiring only 5 mol% catalyst loading and achieving completion within 10 minutes [1]. This method provides access to functionalized alkynes without generating excess waste, representing a significant improvement over traditional approaches [1].

The reaction mechanism proceeds through an SN1-type pathway, where gallium triflate coordinates with the propargyl alcohol to form an adduct [1]. Subsequent decomposition generates an intermediary propargylic carbocation, which undergoes nucleophilic attack [1]. The nucleophile attacks the resulting propargylic carbocation, which is immediately deprotonated to afford the corresponding product [1].

Reaction ConditionsTemperatureTimeYield Range
Gallium(III) triflate (5 mol%)60°C10 min68-96%
Acetonitrile solventAmbient pressureSingle stepHigh selectivity

Propargyl Ether Formation Strategies

The synthesis of benzyl propargyl ethers follows established protocols utilizing sodium hydride-mediated alkylation [2]. Propargyl alcohol undergoes deprotonation with sodium hydride in dimethylformamide at 0°C, followed by benzyl bromide addition to yield the desired benzyl propargyl ether in 86% yield [2]. This methodology provides the foundational benzyloxy functionality required for subsequent alkyne elaboration [2].

Alternative strategies employ potassium carbonate-mediated etherification under milder conditions [3]. The reaction of phenols with propargyl bromide in dimethylformamide proceeds at room temperature, generating propargyl aryl ethers without requiring strong base conditions [3]. These propargyl ethers serve as versatile intermediates for further alkyne functionalization through Sonogashira coupling reactions [3].

Catalytic Systems for Regioselective Alkyne Transformations

Copper-Catalyzed Alkyne Coupling Reactions

Copper-catalyzed systems demonstrate remarkable efficiency for regioselective alkyne transformations [4] [5]. The regioselective transformation of alkynes using copper hydride or boryl copper species as active intermediates provides access to multi-substituted alkenes [4]. The key to regioselective transformation involves the addition of copper-hydride or copper-boron species to alkynes, affording corresponding alkenylcopper intermediates regioselectively [4].

Copper-catalyzed hydroboration of alkynes with bis(pinacolato)diboron has been extensively studied through detailed mechanistic investigations [5]. A copper boryl complex serves as the central catalytic species by inserting the terminal alkyne substrate into the boron-copper bond [5]. The selectivity of this insertion step, dependent on the N-heterocyclic carbene auxiliary ligand, determines the alpha/beta selectivity observed in the product [5].

Copper Catalyst SystemLigandSelectivityReaction Conditions
Copper(I) hydrideIMes or ClIPrα/β controlRoom temperature to 65°C
Copper boryl complexN-heterocyclic carbeneα-selectiveAmbient conditions
Copper acetylideTerpyridineHigh yieldBlue light irradiation

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions provide exceptional versatility for alkyne functionalization [6] [7]. The Catellani reaction involving ortho carbon-hydrogen amination followed by decarboxylative alkynylation offers facile synthesis of α-alkynyl anilines [6]. Different terminal alkyne precursors have been evaluated, with alkynyl carboxylic acids proving superior over other alkynes, leading to operationally simple reaction conditions [6].

N-heterocyclic carbene-palladium catalyzed transformations of alkynes demonstrate remarkable activity for diverse synthetic applications [7]. The strong σ-donating and weaker π-accepting abilities of N-heterocyclic carbenes provide exceptional efficiency and precision in synthetic methodologies [7]. These systems excel in Sonogashira-type coupling reactions, difunctionalization reactions, cyclization reactions, and alkynylation reactions [7].

Rhodium and Nickel Catalytic Systems

Rhodium-catalyzed alkyne hydroacylation achieves unprecedented regiocontrol through tandem catalysis [8]. The catalyst promotes alkyne transformations with high regioselectivity, including differentiation between methyl and ethyl substituents on the alkyne [8]. Mechanistic studies suggest that regioselectivity results from selective allene formation governed by allylic strain [8].

Nickel-catalyzed anti-selective alkyne functionalization reactions provide access to products with opposite stereochemistry compared to traditional syn-selective methods [9]. The isomerization of alkenylnickel species plays a key role in determining the observed stereoselectivity [9]. These transformations include anti-selective hydroarylation, carboborylation, and dicarbofunctionalization reactions [9].

Solvent Effects and Reaction Optimization in Multi-Step Syntheses

Polar Aprotic Solvent Systems

Dimethylformamide emerges as the optimal solvent for many alkyne functionalization reactions [10]. In Sonogashira cross-coupling reactions of 8-brmoadenosine with terminal alkynes, dimethylformamide enables smooth reaction progress and high yields [10]. The polar aprotic nature of dimethylformamide provides enhanced solubility for poorly soluble substrates while maintaining compatibility with palladium catalysts [10].

Dimethyl sulfoxide demonstrates unique properties as a masking auxiliary in electrochemical trifluoromethylation of terminal alkynes [11]. The success of this methodology centers on the use of dimethyl sulfoxide to effectively stabilize alkenyl radical intermediates, allowing reactions to proceed smoothly under mild conditions [11]. This approach represents a significant advancement in radical trifluoromethylation methodology [11].

Solvent SystemApplicationKey AdvantageReaction Type
DimethylformamideSonogashira couplingEnhanced solubilityCross-coupling
Dimethyl sulfoxideTrifluoromethylationRadical stabilizationElectrochemical
AcetonitrileNucleophilic substitutionMild conditionsSN1 mechanism
HexafluoroisopropanolOxidative reactionsUnique reactivityMulti-step synthesis

Reaction Optimization Strategies

Automated optimization protocols have revolutionized multi-step alkyne synthesis [12]. Computer-aided synthesis planning tools can propose retrosynthetic pathways and forward reaction conditions for synthesizing organic compounds [12]. Algorithm-guided multi-step reaction optimization serves as a powerful tool for identifying optimal process conditions [12]. These advances enable strategic choices regarding order of addition, catalyst deactivation prevention, and yield improvement [12].

Solvent-dependent reaction outcomes demonstrate remarkable control over product selectivity [13]. In rhodium-catalyzed carbon-hydrogen activation reactions, product formation exhibits strong solvent dependence [13]. Alkynyl isoindolinones form preferentially in methanol with up to 86% yield and 99.6% enantiomeric excess, whereas monofluoroalkenyl isoindolinones generate in isopropyl cyanide with up to 98:2 Z/E ratio and 93% yield [13].

Multi-Step Synthesis Considerations

Temperature control represents a critical parameter in multi-step alkyne syntheses [14]. Bismuth(III)-catalyzed hydration of terminal alkynes requires gentle heating for effective conversion, with minimal conversion observed at ambient temperature [14]. Optimal reaction conditions involve 65°C with 30 mol% bismuth(III) nitrate pentahydrate catalyst loading [14].

Catalyst loading optimization significantly impacts reaction efficiency and selectivity [10]. Reducing catalyst loading from 30 mol% to 5 mol% and subsequently to 2 mol% results in decreased conversion and increased side product formation [14]. The appearance of dimethyl acetal side products at reduced catalyst loadings highlights the importance of maintaining adequate catalyst concentrations [14].

ParameterOptimal RangeImpact on YieldSide Product Formation
Temperature60-100°CDirect correlationMinimized at optimal T
Catalyst loading5-30 mol%Plateau above 5 mol%Increases below 5 mol%
Reaction time10 min - 72 hSubstrate dependentTime-sensitive
AtmosphereInert gasPrevents oxidationCritical for coupling

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

218.130679813 g/mol

Monoisotopic Mass

218.130679813 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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